molecular formula C14H12ClF2N3O2S B2959040 1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034325-60-3

1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2959040
CAS No.: 2034325-60-3
M. Wt: 359.78
InChI Key: YKQQGGWVKGSXPW-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 2,4-difluorophenylamino group at position 2 and a pyrrolidine-2,5-dione moiety at position 4, with a hydrochloride counterion. The pyrrolidine-2,5-dione contributes rigidity and hydrogen-bonding capacity, which may influence pharmacokinetics.

Properties

IUPAC Name

1-[[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2S.ClH/c15-8-1-2-11(10(16)5-8)18-14-17-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQQGGWVKGSXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a thiazole and a difluorophenyl group. Its molecular formula is C13H12F2N6OC_{13}H_{12}F_2N_6O, and it has a molecular weight of 306.27 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC13H12F2N6OC_{13}H_{12}F_2N_6O
Molecular Weight306.27 g/mol
CAS NumberNot specified

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes within the body. It has been identified as a selective agonist for the sphingosine 1-phosphate receptor 4 (S1P4-R), which plays a crucial role in immune response and cell migration . The modulation of this receptor is linked to therapeutic effects in conditions such as viral infections and thrombocytopenia.

Antiviral Activity

Research indicates that compounds similar to this compound can inhibit viral replication by modulating immune responses. For instance, studies have shown that S1P4-R agonists can impede T-cell responses to influenza virus infections by affecting dendritic cell accumulation in lymph nodes . This suggests that the compound may have potential as an antiviral agent.

Antibacterial and Antifungal Properties

The compound's derivatives have demonstrated antibacterial and antifungal activities in various studies. For example, pyrrolidine derivatives are known to exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes . The presence of the thiazole moiety enhances this activity by providing additional sites for interaction with microbial targets.

Case Study 1: S1P4-R Modulation

A study focused on the modulation of S1P4-R by small molecules revealed that certain structural modifications to compounds similar to this compound significantly enhance their agonistic activity. The findings suggest that these modifications could lead to improved therapeutic profiles for treating diseases associated with immune dysregulation .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were evaluated for their antibacterial efficacy against resistant strains of bacteria. Results indicated that specific substitutions on the pyrrolidine ring increased potency against Gram-positive bacteria, demonstrating the potential for developing new antibiotics based on this scaffold .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of the compound:

Study Findings
S1P4-R Agonist ActivityModulates immune response; potential antiviral applications against influenza
Antimicrobial ActivityExhibits significant antibacterial and antifungal properties; effective against resistant strains

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : (4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles
  • Key Differences: Substituent: Trifluoromethoxy (electron-withdrawing) vs. difluorophenylamino (electron-deficient aromatic ring). Core Structure: Pyrrole instead of pyrrolidine-2,5-dione.
Compound B : 4-(4-Fluorophenyl)-2-(pyrazol-triazol-thiazole hybrids)
  • Key Differences: Heterocycles: Triazole and pyrazole vs. thiazole and pyrrolidine-dione. Fluorine Placement: 4-Fluorophenyl (single substitution) vs. 2,4-difluorophenyl.
Compound C : Dichlorophenyl-Triazole Derivatives (e.g., Propiconazole)
  • Key Differences :
    • Halogen Substitution: Dichlorophenyl (Cl) vs. difluorophenyl (F).
    • Core Structure: Triazole vs. thiazole.
    • Impact : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to chlorine .
Compound D : Ethyl 2-Amino-2-[1-(4-fluorophenyl)-pyrazol-4-yl]acetate Hydrochloride
  • Key Differences: Functional Groups: Ester and pyrazole vs. pyrrolidine-dione and thiazole. Fluorine Placement: 4-Fluorophenyl (mono-substitution). Impact: The ester group in Compound D increases hydrophilicity, whereas the pyrrolidine-dione in the target compound may enhance membrane permeability .

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